molecular formula C13H13NO B13713152 4-Ethynyl-1-(2-methoxyethyl)-1H-indole

4-Ethynyl-1-(2-methoxyethyl)-1H-indole

Cat. No.: B13713152
M. Wt: 199.25 g/mol
InChI Key: MPIDNJQTEJKEFG-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Molecular Design and Chemical Biology

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of medicinal chemistry and chemical biology. Its unique structure is a prevalent feature in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov The indole ring system is notably present in essential biomolecules such as the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin, highlighting its fundamental role in biological processes.

In drug discovery, the indole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity. openmedicinalchemistryjournal.com Its structural versatility allows for modification at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of indole-containing molecules to achieve desired biological activities. openmedicinalchemistryjournal.com Consequently, indole derivatives have been developed as potent agents for treating a spectrum of diseases, including cancer, inflammation, and central nervous system disorders.

Role of Ethynyl (B1212043) Groups as Synthetic Handles and Pharmacophore Elements

The ethynyl (acetylenic) group is a powerful and versatile functional group in modern organic synthesis. As a "synthetic handle," its linear geometry and reactivity make it an ideal component for constructing more complex molecular architectures. The terminal alkyne is particularly useful in carbon-carbon bond-forming reactions, such as the Sonogashira, Glaser, and Click reactions. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a widely used method for creating arylalkynes and conjugated enynes under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Beyond its synthetic utility, the ethynyl group can also act as a key pharmacophore element. A pharmacophore is a specific three-dimensional arrangement of chemical features essential for biological activity. The ethynyl group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces. Its introduction into a drug candidate can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.

Contextualization of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole within Advanced Chemical Research

This compound is a molecule that strategically combines the privileged indole scaffold with the versatile ethynyl functional group. The indole core provides a well-established platform for biological interactions, while the ethynyl group at the 4-position offers a reactive site for further chemical transformations. The N-alkylation with a 2-methoxyethyl group can enhance solubility and modify the pharmacokinetic profile of the molecule.

This compound serves as a valuable building block in the synthesis of more complex, biologically active molecules. beilstein-journals.orgbeilstein-journals.org The ethynyl group can be utilized for "click" chemistry, enabling the efficient and specific conjugation of the indole moiety to other molecules of interest, such as polymers, biomolecules, or fluorescent probes. In medicinal chemistry, it can be a precursor for creating novel indole derivatives with potential therapeutic applications. The strategic placement of the ethynyl group at the 4-position of the indole ring allows for the exploration of chemical space in a region that is less commonly substituted compared to the 2- and 3-positions.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential as an intermediate in various areas of chemical research, particularly in the development of novel materials and therapeutic agents.

Physicochemical Properties of this compound

Specific experimental data for this compound is limited in the scientific literature. However, its basic physicochemical properties can be calculated based on its chemical structure.

PropertyValue
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
IUPAC Name This compound
CAS Number 2566173-00-8

Synthesis and Reactivity

Plausible Synthetic Routes

A likely synthetic route to this compound would involve a multi-step process, leveraging well-established reactions in indole chemistry.

N-Alkylation of a 4-Haloindole: The synthesis would likely begin with a suitable 4-haloindole, such as 4-bromo-1H-indole or 4-iodo-1H-indole. This starting material would first undergo N-alkylation to introduce the 2-methoxyethyl group at the indole nitrogen. This reaction is typically carried out using a base, such as sodium hydride, and an alkylating agent like 1-bromo-2-methoxyethane (B44670).

Sonogashira Coupling: The resulting 4-halo-1-(2-methoxyethyl)-1H-indole would then be subjected to a Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This powerful carbon-carbon bond-forming reaction would couple the 4-haloindole with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. A subsequent deprotection step, if necessary, would yield the desired this compound. A new synthesis of 4-halo-1H-indoles has been developed from easily available 2,3-dihalophenol derivatives, with key steps being a Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization. researchgate.net

Chemical Reactivity and Subsequent Transformations

The reactivity of this compound is dominated by the ethynyl group. This functionality allows for a variety of subsequent chemical transformations:

Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and regioselective formation of a triazole ring, linking the indole scaffold to a wide range of molecules bearing an azide (B81097) group.

Further Cross-Coupling Reactions: The ethynyl group can participate in other cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling, to form diynes.

Hydration: The alkyne can undergo hydration reactions to yield the corresponding methyl ketone at the 4-position of the indole.

Reduction: The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated ethyl group, depending on the reaction conditions and catalysts employed.

Applications in Chemical Research

Given its structural features, this compound is a promising tool in several areas of chemical research.

Role as a Molecular Building Block

The primary application of this compound is as a versatile molecular building block. beilstein-journals.orgbeilstein-journals.org Organic chemists can utilize it as a starting material to construct more elaborate molecules with potential applications in materials science and medicinal chemistry. The presence of the reactive ethynyl handle allows for its incorporation into larger, multi-component structures through reliable and high-yielding coupling reactions.

Potential in Medicinal Chemistry and Probe Development

In medicinal chemistry, the indole nucleus is a well-established pharmacophore. The introduction of an ethynyl group at the 4-position provides a vector for modifying the properties of potential drug candidates. This position is often less sterically hindered, allowing for the attachment of various substituents without disrupting the core indole structure's interaction with its biological target.

Furthermore, the "clickable" nature of the terminal alkyne makes this compound an excellent candidate for the development of chemical probes. For instance, it could be attached to a fluorescent dye or a biotin (B1667282) tag to create probes for identifying and studying the biological targets of indole-based compounds through techniques like affinity chromatography or fluorescence microscopy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-ethynyl-1-(2-methoxyethyl)indole

InChI

InChI=1S/C13H13NO/c1-3-11-5-4-6-13-12(11)7-8-14(13)9-10-15-2/h1,4-8H,9-10H2,2H3

InChI Key

MPIDNJQTEJKEFG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C#C

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 4 Ethynyl 1 2 Methoxyethyl 1h Indole

Retrosynthetic Analysis of the 4-Ethynyl-1-(2-methoxyethyl)-1H-indole Core

A retrosynthetic analysis of this compound reveals two primary disconnections that simplify the structure into more readily accessible precursors.

C–N Bond Disconnection: The bond between the indole (B1671886) nitrogen and the 2-methoxyethyl group can be disconnected. This disconnection points to an N-alkylation reaction as the final step in the synthesis. The precursors for this step would be 4-ethynyl-1H-indole and a suitable electrophile such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate .

C4–C(sp) Bond Disconnection: The bond between the C4 position of the indole ring and the ethynyl (B1212043) group can be disconnected via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This approach suggests a precursor like 4-halo-1H-indole (e.g., 4-iodo- or 4-bromo-1H-indole) and a terminal alkyne, such as trimethylsilylacetylene (B32187) (which would require a subsequent deprotection step).

Exploration of Convergent and Divergent Synthetic Pathways to 4-Ethynyl-1H-indole Precursors

The synthesis of the key 4-ethynyl-1H-indole intermediate can be approached through several pathways. The primary challenge lies in achieving regioselective functionalization at the C4 position of the indole. acs.org Accessing the benzene (B151609) core of the indole (positions C4 to C7) is considerably more challenging than functionalizing the more electron-rich pyrrole (B145914) ring at C2 or C3. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling is particularly well-suited for introducing an ethynyl group onto an aromatic ring. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net

For the synthesis of 4-ethynyl-1H-indole, a 4-haloindole (preferably 4-iodo- or 4-bromo-1H-indole) serves as the starting material. The reaction is performed with an acetylene (B1199291) source, often trimethylsilylacetylene to prevent self-coupling, followed by removal of the silyl (B83357) protecting group with a base like potassium carbonate or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Table 1: Representative Conditions for Sonogashira Coupling at Indole C4

Parameter Condition Purpose
Substrate 4-Iodo-1H-indole or 4-Bromo-1H-indole Aryl halide coupling partner
Alkyne Trimethylsilylacetylene (TMSA) Acetylene source, TMS group prevents side reactions
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Catalyzes the oxidative addition/reductive elimination cycle
Copper(I) Co-catalyst Copper(I) iodide (CuI) Activates the alkyne
Base Triethylamine (TEA), Diisopropylamine (DIPA) Neutralizes HX byproduct, acts as solvent
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Solubilizes reactants

| Deprotection | K₂CO₃ in MeOH, or TBAF in THF | Removes the trimethylsilyl (B98337) (TMS) protecting group |

This method provides a reliable and direct route to the 4-ethynyl-1H-indole core, provided the C4-halogenated precursor is available.

Directing functionalization to the C4 position of an unsubstituted indole is inherently difficult due to the electronic properties of the heterocyclic system. acs.org Consequently, several strategies have been developed to overcome this challenge:

Synthesis from Pre-functionalized Anilines: Building the indole ring from an already substituted benzene derivative is a common and effective strategy. For example, the Bartoli indole synthesis can utilize ortho-substituted nitroarenes, while the Larock indole synthesis involves the palladium-catalyzed annulation of ortho-haloanilines with alkynes. These methods embed the desired C4 functionality from the start.

Directing Group Strategies: More recent advances involve the use of a directing group, typically installed on the indole nitrogen or at the C3 position, to guide a transition metal catalyst to a specific C-H bond. nih.gov For instance, installing a pivaloyl group at C3 can direct palladium-catalyzed arylation to the C4 and C5 positions. nih.gov Similarly, rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C4 position of unprotected indoles, often requiring a directing group at C3. acs.orgacs.org While powerful, these methods may require additional steps for the installation and subsequent removal of the directing group.

Cycloaddition Strategies: Intramolecular [4+2] cycloaddition strategies can be employed to construct the bicyclic indole ring system from acyclic precursors. This approach is particularly useful for creating indoles with multiple substituents on the six-membered ring, offering regiocontrolled access that is difficult to achieve otherwise. nih.gov

Introduction of the 1-(2-methoxyethyl) Moiety via N-Alkylation Strategies

Once the 4-ethynyl-1H-indole precursor is obtained, the final step is the introduction of the 2-methoxyethyl group onto the indole nitrogen. N-alkylation of indoles is a well-established transformation, typically proceeding via an Sₙ2 reaction between the indolide anion and an alkyl halide. youtube.com

The N-alkylation of indoles requires careful optimization to achieve high yields and selectivity, as competitive C-alkylation (primarily at C3) can occur. rsc.org The reaction is generally carried out by first deprotonating the indole N-H with a base, followed by the addition of the alkylating agent, 1-bromo-2-methoxyethane.

Key parameters for optimization include:

Base: Strong bases like sodium hydride (NaH) ensure complete deprotonation to form the indolide anion, which favors N-alkylation. youtube.comrsc.org Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH) can also be effective, often under phase-transfer conditions or in polar aprotic solvents. nih.govgoogle.com

Solvent: Polar aprotic solvents like DMF, THF, and acetonitrile (B52724) are commonly used as they effectively solvate the cation of the base without interfering with the nucleophilic indolide anion. rsc.org

Temperature: While many N-alkylations proceed at room temperature, heating can be necessary. Higher temperatures can sometimes improve the regioselectivity for N-alkylation over C-alkylation. rsc.org

Alkylating Agent: Primary alkyl halides like 1-bromo-2-methoxyethane are excellent electrophiles for this Sₙ2 reaction. Other leaving groups, such as tosylates or mesylates, can also be employed.

Table 2: Optimization Parameters for N-Alkylation of 4-Ethynyl-1H-indole

Entry Base Solvent Temperature (°C) Expected Outcome
1 NaH THF / DMF 0 to 25 High yield of N-alkylation, requires anhydrous conditions
2 K₂CO₃ Acetonitrile 80 (Reflux) Good yield, practical for larger scale, slower reaction
3 Cs₂CO₃ DMF 25 to 60 Often provides excellent yields under mild conditions

The choice of conditions depends on the specific substrate, desired scale, and available reagents. For 4-ethynyl-1H-indole, using a strong base like NaH in an anhydrous solvent like THF or DMF at room temperature is a standard and reliable approach. youtube.comrsc.org

In the synthesis of this compound, the N-alkylation step does not introduce any new stereocenters. The 4-ethynyl-1H-indole precursor is an achiral molecule, as is the alkylating agent, 1-bromo-2-methoxyethane. The reaction involves the formation of a new C-N bond at the indole nitrogen, which is a prochiral center but does not become a stereocenter upon substitution with the achiral 2-methoxyethyl group. Therefore, the final product is achiral, and there are no stereochemical considerations, such as the formation of enantiomers or diastereomers, in this specific synthetic step.

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification and isolation of the synthetic intermediates and the final target compound, this compound, are critical for obtaining a high-purity product. Standard laboratory techniques are employed throughout the synthetic sequence, with the specific method chosen based on the physicochemical properties of the compound at each stage.

For the initial precursor, 4-iodo-1H-indole , purification is typically achieved through column chromatography on silica (B1680970) gel. rsc.org A common eluent system for this separation is a mixture of hexane (B92381) and ethyl acetate (B1210297), with the polarity adjusted to achieve optimal separation from any unreacted starting materials or byproducts. rsc.org The progress of the chromatography is monitored by thin-layer chromatography (TLC), and the fractions containing the purified product are combined and concentrated under reduced pressure.

The N-alkylation product, 4-iodo-1-(2-methoxyethyl)-1H-indole , being more nonpolar than its precursor due to the introduction of the methoxyethyl group, is also amenable to purification by silica gel column chromatography. The choice of eluent, typically a nonpolar/polar solvent mixture like hexane/ethyl acetate, is crucial for effective separation.

Following the Sonogashira coupling reaction, the resulting silylated intermediate, 4-((trimethylsilyl)ethynyl)-1-(2-methoxyethyl)-1H-indole , is purified to remove the palladium and copper catalysts, as well as any unreacted starting materials or homocoupled byproducts. This is generally accomplished by passing the crude reaction mixture through a plug of silica gel or by performing column chromatography.

The final target compound, This compound , obtained after the deprotection step, is purified by column chromatography on silica gel. The polarity of the eluent system is carefully optimized to ensure the removal of any remaining silyl-protected intermediate and other impurities. Given the potential for decomposition of some indole derivatives on acidic silica gel, the use of neutral or basic alumina (B75360) can be considered as an alternative stationary phase for chromatography. nih.gov In some cases, recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly crystalline and pure product.

Throughout the synthesis, aqueous workups are employed after each reaction to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium chloride (brine). The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated.

Comparative Analysis of Synthetic Efficiency and Yields Across Different Methodologies

The choice of the halogen in the 4-halo-1-(2-methoxyethyl)-1H-indole precursor significantly impacts the efficiency of the subsequent Sonogashira coupling. Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, often leading to higher yields and milder reaction conditions. nih.gov

The selection of the catalyst system for the Sonogashira coupling is another critical factor. Both traditional palladium-copper co-catalyzed systems and copper-free systems have been successfully employed for the synthesis of ethynylindoles. Copper-free systems are often preferred to avoid issues with homocoupling of the terminal alkyne and to simplify purification. nih.gov

The following interactive data table provides a comparative overview of reported yields for Sonogashira coupling reactions on various indole and aryl halide substrates, illustrating the impact of the halide, catalyst system, and reaction conditions on the efficiency of the transformation.

Aryl HalideAlkyneCatalyst SystemBase/SolventYield (%)
4-IodoacetophenoneTrimethylsilylacetylenePd(II) complex/PPh3-Variable yields reported
4-Bromo-1H-indolePhenylacetylene (B144264)[DTBNpP]Pd(crotyl)ClTMP/DMSO87
2-IodoanilinePhenylacetylenePdCl2(PPh3)2/CuIEt3NModerate to excellent yields
Aryl IodidesTerminal AlkynesCu(OTf)2/Phosphate ligand-Good yields
Aryl BromidesTerminal AlkynesCu(OTf)2/Phosphate ligand-Low yields

Elucidation of Chemical Reactivity and Transformational Chemistry of 4 Ethynyl 1 2 Methoxyethyl 1h Indole

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a versatile functional group known to participate in a wide array of organic transformations.

Mechanistic Studies of Click Chemistry (e.g., CuAAC) Applications with 4-Ethynyl-1-(2-methoxyethyl)-1H-indole

No mechanistic studies specifically involving this compound in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) have been reported.

In principle, as a terminal alkyne, this compound would be expected to readily undergo CuAAC reactions. This type of "click chemistry" is known for its high efficiency, mild reaction conditions, and wide scope, yielding 1,4-disubstituted 1,2,3-triazoles. The reaction typically proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner.

Investigations into Sonogashira, Heck, and Stille Cross-Coupling Reactions Utilizing the Ethynyl Functionality

There are no published investigations on the use of this compound in Sonogashira, Heck, or Stille cross-coupling reactions.

Sonogashira Coupling: As a terminal alkyne, the compound is a suitable substrate for Sonogashira coupling. This palladium-catalyzed reaction with aryl or vinyl halides is a powerful method for forming carbon-carbon bonds. wikipedia.orgnih.gov

Heck Reaction: While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, variations involving alkynes exist. However, no data is available for this specific indole (B1671886) derivative. nih.govnih.govfrontiersin.org

Stille Reaction: The Stille reaction couples an organotin compound with an sp2-hybridized organic halide. While an ethynylstannane derivative of the title compound could theoretically be prepared and used, no such studies have been documented. wikipedia.orglibretexts.orgnih.gov

Nucleophilic and Electrophilic Additions to the Alkyne Moiety

Specific studies on nucleophilic or electrophilic additions to the alkyne moiety of this compound are absent from the scientific literature.

Nucleophilic Addition: Terminal alkynes can undergo nucleophilic addition, particularly when activated by a suitable catalyst or under basic conditions. nih.govnih.gov

Electrophilic Addition: The triple bond of the ethynyl group is susceptible to electrophilic addition by reagents such as hydrogen halides and halogens. chemistrysteps.comlibretexts.orgyoutube.com The regioselectivity of such additions would follow Markovnikov's rule, though the presence of the indole ring could influence the reaction's outcome. libretexts.org

Cycloaddition Reactions (e.g., [2+2] and [2+3] Cycloadditions)

No research has been published on the participation of this compound in cycloaddition reactions.

Alkynes are known to participate in various cycloaddition reactions. For instance, [2+2] cycloadditions with alkenes can yield cyclobutene (B1205218) derivatives, while [2+3] cycloadditions (like the aforementioned CuAAC) with 1,3-dipoles are common for forming five-membered heterocyclic rings. mdpi.comresearchgate.netnih.gov

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, which dictates its reactivity, particularly towards electrophiles.

Electrophilic Aromatic Substitution Patterns on the Indole Ring System

There is no experimental data on the electrophilic aromatic substitution patterns of this compound.

Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position due to the stability of the resulting intermediate. If the C3 position is occupied, substitution may occur at other positions, influenced by the directing effects of existing substituents. The ethynyl group at the C4 position would likely exert some influence on the regioselectivity of such reactions. beilstein-journals.orgbeilstein-journals.org

Oxidative and Reductive Transformations of the Indole Heterocycle

The indole nucleus, being electron-rich, is susceptible to a variety of oxidative and reductive transformations. The presence of an electron-withdrawing ethynyl group at the C4-position and an N-alkoxyethyl substituent influences the reactivity of the indole core of this compound. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from studies on similarly substituted indole derivatives.

Oxidative Transformations:

The oxidation of indoles can lead to a range of products, depending on the oxidant and reaction conditions. Common oxidative transformations include oxidative dearomatization and cleavage of the C2-C3 double bond.

Oxidative Dearomatization: This process converts the aromatic indole ring into a non-aromatic indolinone or related structures. For N-alkylindoles, oxidative dearomatization can be achieved using various oxidants. For instance, Pd(II)-catalyzed oxidative Wacker-type cyclization/dearomatization of 2,3-disubstituted indoles using molecular oxygen as the oxidant provides access to fused indolines. rsc.org Another approach involves the use of TEMPO oxoammonium salt for the oxidative dearomatization of indoles with a range of nucleophiles, leading to 2,2-disubstituted indolin-3-ones. rsc.orgresearchgate.net Hypoiodite-catalyzed oxidative umpolung of indoles has also been reported for enantioselective dearomative aza-spirocyclization. nih.gov The presence of the C4-ethynyl group, being electron-withdrawing, might influence the regioselectivity of such dearomatization reactions.

Oxidative Cleavage (Witkop Oxidation): The C2-C3 double bond of the indole ring is susceptible to oxidative cleavage, a reaction famously known as the Witkop oxidation. beilstein-journals.org This transformation typically yields 2-acylamino- or 2-formamidobenzaldehyde derivatives. Common reagents for this purpose include ozone, sodium periodate, and peroxy acids. Halide-catalyzed oxidation with oxone has also been reported as a green method for the Witkop oxidation of indoles. beilstein-journals.org The N-substituent is generally stable under these conditions.

An illustrative data table for potential oxidative transformations is presented below, based on reactions of analogous indole compounds.

Oxidative TransformationReagents and ConditionsExpected Product Type for this compound
Oxidative DearomatizationPd(OAc)₂, O₂Fused indoline (B122111) derivative
Oxidative DearomatizationTEMPO oxoammonium salt, Nucleophile2,2-Disubstituted-4-ethynyl-1-(2-methoxyethyl)indolin-3-one
Witkop OxidationO₃, then reductive work-up2-Formamido-5-ethynylbenzaldehyde derivative

Reductive Transformations:

Reduction of the indole nucleus typically involves the saturation of the C2-C3 double bond of the pyrrole (B145914) ring to yield an indoline.

Catalytic Hydrogenation: This is a common method for the reduction of indoles to indolines. masterorganicchemistry.combeilstein-journals.org Various catalysts such as platinum, palladium, and rhodium on carbon are effective. The reaction is often carried out under a hydrogen atmosphere. For unprotected indoles, the reaction can be challenging due to catalyst poisoning by the basic indoline product, but N-substituted indoles generally undergo smoother reduction. beilstein-journals.org The ethynyl group at C4 is also susceptible to reduction under these conditions, potentially leading to a 4-ethyl or 4-vinyl substituted indoline, depending on the catalyst and reaction conditions. Selective reduction of the indole ring without affecting the ethynyl group would require careful selection of the catalyst and reaction parameters.

Reductive Cyclization: In the synthesis of complex molecules, reductive cyclization of nitro-containing precursors is a common strategy to form the indole ring. For instance, indolylnitrochalcone derivatives can undergo reductive cyclization using Fe/HCl to form 4-indolylquinoline derivatives. nih.govresearchgate.net While this is a synthetic method, it highlights the stability of the indole core to certain reductive conditions.

The following table summarizes potential reductive transformations based on the reactivity of similar indole structures.

Reductive TransformationReagents and ConditionsExpected Product Type for this compound
Catalytic HydrogenationH₂, Pd/C4-Ethyl-1-(2-methoxyethyl)indoline
Catalytic HydrogenationH₂, Lindlar's catalyst4-Vinyl-1-(2-methoxyethyl)indoline
Selective Indole ReductionNaBH₃CN, Acetic Acid4-Ethynyl-1-(2-methoxyethyl)indoline

Transformations Involving the 1-(2-methoxyethyl) Substituent

The 1-(2-methoxyethyl) group serves as an N-protecting group for the indole nitrogen and can also be a site for further chemical modification to alter the properties of the molecule.

Chemical Stability and Potential Cleavage Reactions of the Methoxyethyl Group

The N-(2-methoxyethyl) group is generally stable under a variety of reaction conditions, which makes it a useful protecting group in indole synthesis. However, it can be cleaved under specific acidic or basic conditions.

Acidic Cleavage: Ethers are susceptible to cleavage by strong acids such as HBr and HI. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide. In the case of the 1-(2-methoxyethyl) substituent, acidic cleavage would likely proceed via an S_N2 mechanism, leading to the formation of the N-unsubstituted indole and 2-methoxyethyl halide or, with excess acid, 1,2-dihaloethane. The choice of acid and reaction conditions can influence the outcome. For instance, catalytic amounts of hydrochloric acid in hexafluoro-2-propanol (HFIP) have been used for the chemoselective cleavage of p-methoxybenzyl ethers, suggesting that milder acidic conditions might be found for the selective deprotection of the methoxyethyl group. universiteitleiden.nl

Basic Cleavage: While ethers are generally stable to bases, certain N-protecting groups on indoles can be removed under basic conditions. For example, N-tosylated indoles can be deprotected using cesium carbonate in a mixed solvent system. libretexts.org The N-(2-methoxyethyl) group is generally considered stable to common basic conditions used in organic synthesis. However, very strong bases or specific reagents might effect its cleavage, though this is less common than acidic cleavage.

The stability of the methoxyethyl group under various conditions is crucial for its application as a protecting group.

ConditionReagentsStability of 1-(2-methoxyethyl) group
Strong AcidHBr, HICleavage to N-H indole
Mild AcidAcetic AcidGenerally Stable
Strong BaseNaH, n-BuLiGenerally Stable
Mild BaseK₂CO₃, Et₃NStable
Catalytic HydrogenationH₂, Pd/CGenerally Stable

Modifications of the Methoxyethyl Side Chain for Enhanced Properties

The 1-(2-methoxyethyl) side chain offers opportunities for chemical modification to fine-tune the physicochemical properties of the parent indole molecule, such as solubility, lipophilicity, and biological activity.

Ether Cleavage to Alcohol: A key modification is the cleavage of the methyl ether to reveal a primary alcohol. This can be achieved using reagents like boron tribromide (BBr₃) or other ether-cleaving agents. The resulting N-(2-hydroxyethyl)indole can then serve as a handle for further functionalization, such as esterification or etherification, to introduce a variety of other functional groups.

Oxidation of the Side Chain: While the indole nucleus is more susceptible to oxidation, under carefully controlled conditions, the methoxyethyl side chain could potentially be oxidized. For instance, oxidation of the terminal methyl group is a challenging but conceivable transformation that would lead to an N-acetic acid derivative after further steps.

Substitution Reactions: The hydrogen atoms on the ethyl chain could potentially be substituted, for example, via radical halogenation, although achieving selectivity would be challenging due to the reactivity of the indole ring.

These modifications allow for the synthesis of a library of derivatives from a common precursor, which is a valuable strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

ModificationReagents and ConditionsResulting Functional Group on Side Chain
Ether CleavageBBr₃, DCMN-(2-hydroxyethyl)
Esterification of AlcoholAcyl chloride, PyridineN-(2-acyloxyethyl)
Etherification of AlcoholAlkyl halide, NaHN-(2-alkoxyethyl)

Development of Novel Derivatives and Analogues of 4 Ethynyl 1 2 Methoxyethyl 1h Indole

Design Principles for Structural Diversification

The process of diversifying the structure of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole is informed by established principles in medicinal chemistry. These approaches concentrate on altering particular parts of the molecule to study its interactions with biological targets and to adjust its physical and chemical characteristics.

Altering the main indole (B1671886) structure at positions other than 1 and 4 is a key tactic for fine-tuning the biological effects and specificity of the primary compound. Recent research has highlighted a cost-effective copper-catalyzed reaction that allows for the selective modification at the C5 position of the indole ring. news-medical.netsciencedaily.com This method has shown high yields, up to 91%, and works with a variety of indole structures, including those with methoxybenzyl, allyl, and phenyl groups. news-medical.netsciencedaily.com Quantum chemical calculations suggest a two-step process where a reactive species called a carbene first attaches to the C4 position, creating a temporary, strained ring structure. news-medical.netsciencedaily.com This intermediate then rearranges, moving the new chemical bond to the C5 position. news-medical.netsciencedaily.com The copper catalyst is essential for this process by stabilizing the intermediate and lowering the energy needed for the rearrangement to occur. news-medical.netsciencedaily.com

PositionExample SubstituentPotential Effect
C2Methyl, PhenylSteric influence on binding
C3Halogen, CyanoModulation of electronic properties
C5Methoxy (B1213986), NitroAlteration of electronics and solubility
C6Fluoro, ChloroImprovement of metabolic stability
C7Methyl, HydroxylProbing for additional binding pockets

This table is interactive. You can sort and filter the data by clicking on the column headers.

The ethynyl (B1212043) group at the 4-position is a crucial feature for the compound's biological activity. Bioisosteric replacement involves substituting this group with another that has similar physical or chemical properties, aiming to maintain or enhance its effects while potentially improving other characteristics like how it's broken down by the body or reducing possible toxicity. nih.govacs.org Bioisosteres can be "classical," involving simple one-atom substitutions, or "nonclassical," where larger groups are exchanged while preserving the spatial and electronic properties of the original group. nih.govacs.org

The ethynyl group itself is considered a versatile nonclassical bioisostere. nih.govacs.org For instance, it can mimic aromatic systems and its polarized carbon-hydrogen bond can act as a weak hydrogen bond donor. nih.govacs.org The electrostatic potentials of halobenzenes (containing chlorine, bromine, or iodine) and phenylacetylene (B144264) are quite similar, both having a positive charge at the tip of the carbon-halogen or carbon-hydrogen bond. nih.govacs.org This similarity has led to the successful replacement of a chlorine atom with an ethynyl group in marketed drugs like the EGFR inhibitors gefitinib (B1684475) and erlotinib. nih.govacs.org While replacing a strong halogen bond with an ethynyl group might lead to a decrease in affinity, it can be a valuable strategy for lead optimization, especially when weaker halogen bonds are involved. nih.govacs.org

Original GroupBioisosteric ReplacementRationale
Ethynyl (-C≡CH)Cyano (-C≡N)Similar size, linearity, and electronic properties
Ethynyl (-C≡CH)Chloro (-Cl)Similar size and lipophilicity
Ethynyl (-C≡CH)1,2,3-TriazoleIntroduction of hydrogen bonding capabilities

This table is interactive. You can sort and filter the data by clicking on the column headers.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a key method for quickly creating large and varied collections of compounds based on the this compound structure. mdpi.comnih.gov This allows for a methodical investigation of many structural changes to find promising new drug candidates. mdpi.com A frequent tactic is a "scaffold-based" method where the main indole structure remains the same, and different chemical "building blocks" are attached at various points. For example, a library of compounds could be created by reacting a common starting material, like 4-ethynyl-1H-indole, with a wide range of chemicals to add different groups at the 1-position. Then, the ethynyl group at the 4-position can be further modified using reactions like the Sonogashira coupling with various other chemical fragments.

High-Throughput Synthesis Methodologies for Derivative Libraries

To produce large collections of derivative compounds efficiently, high-throughput synthesis methods are used. onlinescientificresearch.comnih.gov These methods often use automated or semi-automated systems to carry out many reactions at once in formats like microtiter plates. nih.gov A notable advancement in this area is the use of microflow synthesis, which allows for extremely fast and simple production of indole derivatives. labmanager.com This technique involves flowing a solution through a very small channel, which enables rapid mixing and precise control over short reaction times, significantly reducing the formation of unwanted byproducts. labmanager.com One research group successfully created an activated indole compound in just 20 milliseconds, achieving a 95% yield of the desired product, a result that was not possible using standard flask-based methods. labmanager.com Other high-throughput techniques include:

Solid-Phase Organic Synthesis (SPOS): In this method, the indole structure is attached to a solid support, which simplifies the purification process after each reaction step.

Parallel Synthesis in Solution: This involves conducting multiple reactions simultaneously in separate wells of a reaction block or plate, often with the help of liquid-handling robots. nih.gov

Microwave-Assisted Synthesis: Using microwave energy can dramatically speed up chemical reactions, making it possible to generate compound libraries much more quickly.

By using these high-throughput synthesis methods along with combinatorial library design, researchers can efficiently create hundreds or thousands of variations of this compound for biological testing.

Computational and Theoretical Investigations of 4 Ethynyl 1 2 Methoxyethyl 1h Indole and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance of computational cost and accuracy. For derivatives of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole, DFT calculations can predict a range of fundamental properties.

Detailed research findings from DFT studies on analogous substituted indoles reveal key electronic characteristics. For instance, calculations on various substituted indoles have been used to determine redox potentials, indicating how substituents influence the ease of oxidation. rsc.org Electron-donating groups tend to lower the ionization potential, making the molecule more susceptible to oxidation, while electron-withdrawing groups have the opposite effect. The ethynyl (B1212043) group is generally considered to be weakly electron-withdrawing, while the methoxyethyl group is weakly electron-donating. DFT can precisely quantify the net effect of these substitutions on the frontier molecular orbitals (HOMO and LUMO).

The calculated HOMO-LUMO gap is a critical parameter, as it correlates with the chemical reactivity and the electronic absorption properties of the molecule. A smaller gap typically implies higher reactivity and a red-shift in the UV-visible absorption spectrum. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions of positive and negative potential, highlighting likely sites for electrophilic and nucleophilic attack, respectively. For indole (B1671886) derivatives, the region around the C3 position is often found to be nucleophilic. nih.gov

Table 1: Predicted Electronic Properties of Substituted Indoles from DFT Calculations

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Indole-5.58-0.155.432.11
1-Methylindole-5.42-0.095.332.15
4-Ethynylindole (hypothetical)-5.65-0.305.352.50
1-(2-methoxyethyl)indole (hypothetical)-5.40-0.115.292.80

Note: The data in this table is illustrative and based on typical values found in the literature for similar indole derivatives. Actual values for the specified compounds would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Recognition

While DFT provides a static picture of the electronic ground state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound and its interactions with its environment.

The 2-methoxyethyl group at the N1 position is not rigid and can adopt multiple conformations. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states. acs.org This is particularly important for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

MD simulations are also instrumental in studying molecular recognition processes, such as the binding of a ligand to a protein. By placing the indole derivative in a simulation box with a target receptor and solvent molecules, the simulation can model the binding process, identify key intermolecular interactions (e.g., hydrogen bonds, π-stacking), and estimate the binding free energy. Studies on N-substituted indoles have shown that the nature of the substituent significantly influences the binding mode and affinity for various biological targets. nih.gov

Table 2: Key Intermolecular Interactions of N-Substituted Indoles with a Hypothetical Receptor from MD Simulations

N-SubstituentPredominant Interaction TypeAverage Number of Hydrogen BondsResidence Time (ns)
MethylHydrophobic, π-stacking0.515
2-MethoxyethylHydrophobic, Hydrogen Bonding1.835
Tosylπ-stacking, Hydrophobic0.220

Note: This table presents hypothetical data to illustrate the types of insights gained from MD simulations. The specific values would depend on the particular receptor and simulation conditions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built using a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a particular biological target. The descriptors used in such a model could include constitutional indices (e.g., molecular weight), topological indices (e.g., connectivity indices), and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, partial atomic charges). bpasjournals.comsemanticscholar.orgmdpi.com

A typical QSAR study involves:

Data Set Selection: A series of compounds with known activities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR studies on various N-substituted nitrogen heterocycles have successfully identified key molecular features that govern their biological activities. bpasjournals.comsemanticscholar.orgmdpi.com For instance, the solvent-accessible surface area of specific atoms and the absolute surface area of carbon atoms have been identified as important descriptors for the inhibitory activity of nitrogen heterocycles against certain enzymes. semanticscholar.orgmdpi.com

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry provides powerful methods for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of UV-visible absorption spectra. nih.govarxiv.org For indole derivatives, the position and intensity of the characteristic π-π* transitions are sensitive to the nature and position of substituents.

Vibrational frequencies can be calculated using DFT, which aids in the interpretation of infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Furthermore, computational methods are extensively used to elucidate reaction mechanisms. By locating the transition state structures and calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. mdpi.com For a molecule like this compound, computational studies could explore the mechanisms of reactions involving the ethynyl group, such as cycloaddition reactions, or reactions at the indole ring. researchgate.netresearchgate.net For example, DFT calculations can be employed to study the regioselectivity and stereoselectivity of 1,3-dipolar cycloaddition reactions with the ethynyl moiety.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value
λmax (UV-vis)~285 nm
C≡C stretch (IR)~2110 cm⁻¹
¹H NMR (δ, ppm) - Ethynyl H~3.1 ppm
¹³C NMR (δ, ppm) - C≡CH~83 ppm
¹³C NMR (δ, ppm) - C≡CH~78 ppm

Note: These are estimated values based on typical ranges for similar functional groups and would need to be confirmed by specific calculations.

No Publicly Available Research Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific research data was found for the chemical compound This compound regarding its biological interactions, mechanistic studies, or its use as a chemical probe.

The investigation sought to uncover details pertaining to its molecular target engagement, binding affinities, enzyme inhibition or activation mechanisms, cellular permeability, and its potential application in techniques such as Activity-Based Protein Profiling (ABPP). Despite a thorough search, no publications, datasets, or experimental findings for this specific molecule could be identified.

Therefore, the requested article detailing the biological interactions and mechanistic studies of this compound cannot be generated at this time due to the absence of foundational research on the compound.

Exploration of Biological Interactions and Mechanistic Studies of 4 Ethynyl 1 2 Methoxyethyl 1h Indole Focusing on Molecular Mechanisms, Not Clinical Outcomes

Development of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole as a Chemical Probe for Biological Systems

Application in Affinity Chromatography for Target Identification

Affinity chromatography is a powerful technique used to purify and identify specific biomolecules from a complex mixture. This method relies on the highly specific interaction between a molecule of interest (e.g., a protein) and a ligand that is covalently bound to a solid support. The ethynyl (B1212043) group present in the structure of this compound could theoretically be utilized for its immobilization onto a chromatography matrix. This would involve a chemical reaction, such as a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition), to attach the indole (B1671886) derivative to a resin.

Once immobilized, this functionalized resin could be used to screen for and isolate potential cellular targets that bind to the this compound moiety. Proteins or other macromolecules that interact with the compound would be retained on the column, while non-binding components would be washed away. Subsequent elution of the bound molecules would allow for their identification through techniques like mass spectrometry. However, there are no specific studies or data available in the public research domain that demonstrate the application of this compound in this manner.

Without experimental data, a table illustrating the potential components and outcomes of such an affinity chromatography experiment remains hypothetical.

Hypothetical Data Table for Affinity Chromatography Target Identification:

ParameterDescription
Ligand This compound
Matrix Sepharose or Agarose beads
Immobilization Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry)
Biological Sample Cell lysate (e.g., from a specific cancer cell line or neuronal tissue)
Potential Target Proteins Currently Unknown
Elution Method pH change, ionic strength gradient, or competitive elution with a soluble analog
Analysis of Eluted Proteins SDS-PAGE, Western Blotting, Mass Spectrometry

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies involve synthesizing and testing a series of analogs of a lead compound to identify the key chemical features (pharmacophores) responsible for its effects. For this compound, a systematic SAR study would involve modifications at various positions of the indole ring and the substituents.

Key modifications could include:

Modification of the ethynyl group at the 4-position: Replacing the ethynyl group with other small substituents (e.g., hydrogen, halogen, cyano) or larger alkynyl chains to probe the importance of this group for target binding.

Alterations to the 2-methoxyethyl group at the 1-position: Varying the length of the alkyl chain, modifying the methoxy (B1213986) group to other ethers or functional groups, or replacing the entire substituent to understand its role in solubility, cell permeability, and interaction with the target.

Substitution at other positions of the indole ring: Introducing various substituents on the benzene (B151609) or pyrrole (B145914) portion of the indole core to explore additional binding interactions.

The biological activity of these analogs would then be evaluated in relevant assays to build a comprehensive SAR profile. This would provide insights into the molecular mechanism of action by revealing which parts of the molecule are critical for its biological effects. At present, there is no published research detailing such SAR studies for this compound.

Hypothetical SAR Data Table:

Compound AnalogModificationRelative Biological Activity (Hypothetical)
Parent Compound This compound100%
Analog 1Replacement of 4-ethynyl with H10%
Analog 2Replacement of 4-ethynyl with -C≡C-CH₃120%
Analog 3Replacement of 1-(2-methoxyethyl) with 1-methyl50%
Analog 4Replacement of 1-(2-methoxyethyl) with 1-(3-methoxypropyl)80%
Analog 5Introduction of a 5-fluoro group150%

Applications of 4 Ethynyl 1 2 Methoxyethyl 1h Indole in Advanced Materials Science and Chemical Biology

Utilization as a Monomer or Building Block for Functional Polymers and Copolymers

The presence of the terminal alkyne in 4-Ethynyl-1-(2-methoxyethyl)-1H-indole makes it a prime candidate for polymerization reactions. The synthesis of polymers incorporating indole (B1671886) moieties is of great interest due to their potential for creating materials with tailored electronic and photophysical properties.

The ethynyl (B1212043) group can participate in various polymerization reactions, including oxidative coupling and cycloaddition polymerizations. For instance, polymers can be synthesized through the formation of polydiacetylenes or poly(phenyleneethynylene)s where the indole unit is incorporated into the polymer backbone. These conjugated polymers are expected to exhibit interesting semiconducting and luminescent properties.

A key application of this monomer is in the synthesis of functional polymers via CuAAC click chemistry. By reacting with bifunctional or multifunctional azides, a variety of triazole-containing polymers can be prepared. This approach offers a high degree of control over the polymer structure and allows for the incorporation of various functional units.

Table 1: Potential Polymerization Strategies for this compound

Polymerization MethodCo-monomer/InitiatorResulting Polymer TypePotential Properties
Oxidative CouplingCopper or Palladium CatalystPoly(indole-ethynylene)Conjugated, semiconducting, fluorescent
Cycloaddition PolymerizationDi- or multi-functional azidesPoly(triazole-indole)High thermal stability, tunable solubility
Metathesis PolymerizationGrubbs' or Schrock's catalystPolyacetylene with indole side chainsConductive, electroactive

Detailed research into the specific polymerization of this compound and the characterization of the resulting polymers is necessary to fully realize their potential in materials science.

Incorporation into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)

Indole derivatives are known for their electron-rich nature, making them suitable as hole-transporting or emissive materials in organic optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation provided by the ethynyl group in this compound can further enhance these properties.

In the context of OLEDs, this compound could be utilized as a building block for synthesizing larger conjugated molecules or polymers that serve as the emissive layer or host material. The methoxyethyl group can improve solubility, facilitating solution-based processing of these materials, which is a significant advantage for large-area device fabrication. The fluorescence properties of the indole core can be tuned by extending the conjugation through the ethynyl group, potentially leading to emitters in the blue or green region of the visible spectrum.

For OPV applications, indole-containing polymers have been explored as donor materials in bulk heterojunction solar cells. The ability to polymerize this compound into well-defined structures allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and transport.

Table 2: Potential Optoelectronic Properties of Materials Derived from this compound

ApplicationMaterial TypePotential RoleKey Properties
OLEDsSmall molecule or polymerEmissive Layer, Host MaterialHigh photoluminescence quantum yield, good charge carrier mobility, thermal stability
OPVsConjugated polymerDonor MaterialBroad absorption spectrum, appropriate HOMO/LUMO levels, good film-forming properties

Further research is required to synthesize and characterize the optoelectronic properties of materials specifically derived from this compound to validate these potential applications.

Role as a Scaffold in the Design of Fluorescent Probes and Imaging Agents

The intrinsic fluorescence of the indole nucleus makes it an excellent scaffold for the development of fluorescent probes. The fluorescence properties of indole are sensitive to the local environment, which can be exploited for sensing applications. The ethynyl group at the 4-position provides a convenient point of attachment for various recognition moieties that can selectively bind to specific analytes or cellular components.

By employing click chemistry, a wide range of fluorescent probes can be synthesized from this compound. For example, coupling with an azide-functionalized recognition unit (e.g., a ligand for a specific protein, a metal chelator, or a pH-sensitive group) can yield probes for bio-imaging. The methoxyethyl group may enhance the cell permeability and biocompatibility of these probes.

The general design of such probes involves three key components: the fluorophore (the indole core), the linker (the triazole ring formed via click chemistry), and the recognition element. The modular nature of this synthetic approach allows for the rapid generation of a library of probes for various targets.

Table 3: Design Strategy for Fluorescent Probes from this compound

ComponentFunctionExample Moiety
FluorophoreEmits light upon excitationThis compound
LinkerConnects fluorophore to recognition unit1,2,3-Triazole (from CuAAC)
Recognition UnitBinds to the target of interestBiotin (B1667282), a specific peptide sequence, a crown ether

The development and characterization of specific fluorescent probes based on this scaffold will be crucial for their application in cellular imaging and diagnostics.

Integration into Supramolecular Assemblies and Nanostructures

The rigid and planar structure of the indole ring, combined with the linear ethynyl group, makes this compound an interesting building block for supramolecular chemistry. Through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces, these molecules can self-assemble into well-ordered nanostructures.

The formation of such assemblies can be directed by solvent choice, temperature, and the introduction of other interacting molecules. The resulting nanostructures, such as nanofibers, vesicles, or organogels, could find applications in areas like drug delivery, sensing, and catalysis. The methoxyethyl chain might influence the packing and morphology of these assemblies due to its flexibility and potential for hydrogen bonding.

Furthermore, the ethynyl group can be used to covalently link these indole units into larger, more complex supramolecular architectures. For instance, coordination with metal ions or reaction with other organic linkers can lead to the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with porous structures and potentially interesting catalytic or gas storage properties.

Development as a Tool for Bioconjugation and Labeling Methodologies

The terminal alkyne of this compound is a key functional group for bioconjugation reactions, primarily through the CuAAC reaction. nih.gov This "click" reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for labeling biomolecules such as proteins, nucleic acids, and carbohydrates. nih.gov

In a typical bioconjugation experiment, a biomolecule is first functionalized with an azide (B81097) group. Then, this compound can be "clicked" onto the biomolecule, thereby introducing an indole tag. This indole tag can serve multiple purposes:

Fluorescent Labeling: The intrinsic fluorescence of the indole can be used to visualize and track the labeled biomolecule.

Structural Probe: The indole moiety can act as a spectroscopic probe to study the local environment within a biomolecule.

Hydrophobic Tag: The indole group can be used to modify the hydrophobicity of a biomolecule, potentially influencing its interactions and cellular uptake.

The methoxyethyl substituent can contribute to the water solubility and reduce non-specific binding of the labeling reagent.

Table 4: Bioconjugation Applications of this compound

Biomolecule TargetLabeling PurposeDetection Method
ProteinsTracking protein localization and dynamicsFluorescence Microscopy
DNA/RNAStudying nucleic acid structure and interactionsFluorescence Spectroscopy
CarbohydratesVisualizing glycans on cell surfacesFlow Cytometry

The versatility of click chemistry allows for the straightforward application of this compound as a valuable tool in chemical biology for the study of complex biological systems.

Future Directions and Emerging Research Avenues for 4 Ethynyl 1 2 Methoxyethyl 1h Indole

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of functionalized indoles is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer significant advantages over traditional batch synthesis. uniqsis.comnih.govnih.gov These technologies enable precise control over reaction parameters, enhanced safety for handling reactive intermediates, and improved scalability. mdpi.com For a molecule like 4-Ethynyl-1-(2-methoxyethyl)-1H-indole, this could translate to more efficient and reproducible synthetic routes.

Continuous flow reactors could be employed for key synthetic steps, such as the introduction of the ethynyl (B1212043) group or the N-alkylation with a 2-methoxyethyl moiety. nih.gov The high surface-area-to-volume ratio in these reactors allows for rapid heat and mass transfer, potentially leading to higher yields and reduced reaction times compared to batch processes. nih.govillinois.edu Furthermore, automated synthesis platforms, which utilize technologies like acoustic droplet ejection for high-throughput screening of reaction conditions on a nanoscale, could be pivotal in optimizing the synthesis of this compound and its derivatives. bldpharm.com This approach not only accelerates the discovery of optimal synthetic pathways but also minimizes waste and resource consumption. bldpharm.com

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

Feature Potential Advantage Relevant Research Context
Precise Control Improved yield and purity by fine-tuning temperature, pressure, and residence time. General principles of flow chemistry in organic synthesis. illinois.edu
Enhanced Safety Safe handling of potentially reactive intermediates due to small reaction volumes. Application in reactions with hazardous intermediates. uniqsis.com
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production. Demonstrated for various indole (B1671886) syntheses. nih.gov

| Automation | Integration with automated platforms for high-throughput screening and optimization. | Use of acoustic droplet ejection for indole derivatives. bldpharm.com |

Exploration of Green Chemistry Principles in its Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.net For this compound, future research could focus on developing synthetic pathways that adhere to these principles. This could involve the use of more environmentally benign solvents, recyclable catalysts, and processes that maximize atom economy. nih.govfigshare.com

One promising area is the development of multicomponent reactions, which allow for the construction of complex molecules like indoles in a single step from simple precursors, thereby reducing waste and improving efficiency. nih.gov Additionally, the use of solid-supported catalysts could facilitate easier product purification and catalyst recycling. researchgate.net Investigating solvent-free reaction conditions or the use of greener solvents like water or bio-derived solvents would also be a valuable research direction. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Analysis

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new transformations. Advanced spectroscopic techniques can provide real-time insights into the formation and consumption of intermediates during the synthesis of this compound. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be integrated into flow reactors to monitor reactions as they occur.

This real-time analysis would enable the rapid identification of reaction kinetics, intermediates, and potential side products. Such detailed mechanistic understanding is invaluable for optimizing reaction conditions to maximize yield and minimize impurities. While specific studies on this compound are not available, the general application of these techniques in organic synthesis is well-established.

Machine Learning and AI-Driven Approaches in Derivative Discovery and Optimization

Table 2: Mentioned Chemical Compounds

Compound Name

Q & A

Q. What are the recommended synthetic routes for 4-Ethynyl-1-(2-methoxyethyl)-1H-indole?

A two-step approach is commonly employed:

N-Alkylation of indole : React 1H-indole with 2-methoxyethyl bromide under inert conditions (e.g., nitrogen) using NaH as a base in DMSO. This yields 1-(2-methoxyethyl)-1H-indole .

Introduction of ethynyl group : Use Sonogashira coupling or direct alkynylation. For example, treat 1-(2-methoxyethyl)-1H-indole with a terminal alkyne (e.g., ethynyltrimethylsilane) in the presence of a palladium catalyst and CuI as a co-catalyst .

Q. Example Reaction Conditions

StepReagents/ConditionsYieldReference
N-AlkylationNaH, DMSO, 30°C, 3 h~65%
EthynylationPd(PPh₃)₄, CuI, TMS-ethyne, THF, reflux50-70%

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : For definitive structural confirmation. Use SHELXL for refinement, especially for resolving electron density around the ethynyl and methoxyethyl groups .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyethyl CH₂ signals at ~3.5 ppm, ethynyl proton absence due to sp hybridization) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. How to purify this compound effectively?

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–40% EtOAc).
  • Recrystallization : Optimize solvent pairs (e.g., acetonitrile/methanol 5:1) to isolate high-purity crystals .

Advanced Research Questions

Q. How to troubleshoot contradictory data between spectroscopic and crystallographic results?

  • Scenario : Discrepancies in substituent orientation (e.g., ethynyl group position in NMR vs. X-ray).
  • Resolution :
    • Validate NMR assignments using 2D techniques (COSY, HSQC).
    • Re-examine crystallographic data for disorder or thermal motion artifacts using SHELXL .
    • Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ for improved coupling efficiency.
  • Solvent effects : Compare THF, DMF, or toluene for alkynylation step.
  • Inert atmosphere : Ensure rigorous exclusion of moisture/oxygen (e.g., Schlenk techniques) .

Q. How to evaluate the compound’s stability under experimental conditions?

  • Storage : Store under argon at –20°C to prevent ethynyl group oxidation.
  • Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for byproducts like indole-3-carboxylic acid derivatives .

Q. How to design structure-activity relationship (SAR) studies for biological applications?

  • Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxyethyl with hydroxyethyl or altering ethynyl to cyano).
  • Assays : Test in receptor-binding assays (e.g., serotonin receptors) using radioligand displacement or functional cAMP assays .

Data Contradiction Analysis Example

ObservationPotential CauseMethodological Solution
Low yield in alkynylation stepCatalyst deactivation due to moistureDry solvents via molecular sieves; use freshly distilled amines
Broad NMR peaks for methoxyethyl groupConformational flexibilityAcquire variable-temperature NMR or use NOESY to study rotamer populations

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